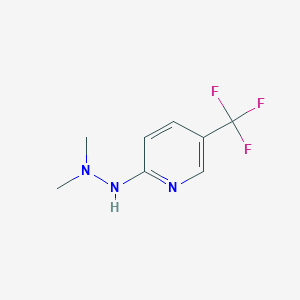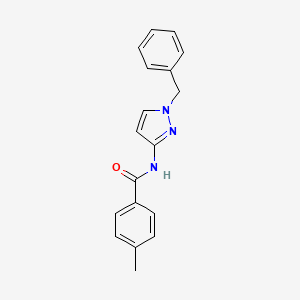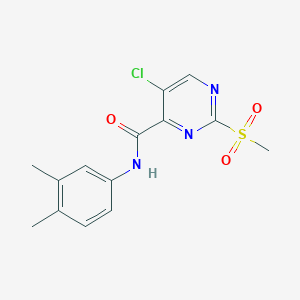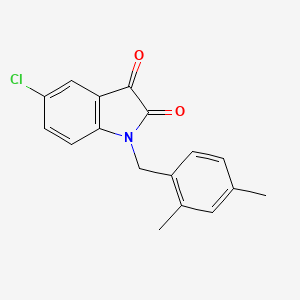![molecular formula C23H29N3O3 B4238683 N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4238683.png)
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide
Übersicht
Beschreibung
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an essential enzyme in cancer cells that helps in the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. BPTES has shown promising results in preclinical studies as a potential therapy for cancer.
Wirkmechanismus
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide inhibits the activity of glutaminase, which is essential for the survival and growth of cancer cells. Glutaminase converts glutamine to glutamate, which is then used for energy production and biosynthesis. By inhibiting glutaminase, N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide disrupts the metabolic pathways of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also affects the levels of various metabolites, including glutamine, glutamate, and α-ketoglutarate. N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has several advantages as a research tool, including its potency and specificity for glutaminase inhibition. However, it also has limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide research. One area of interest is the development of more potent and stable analogs of N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide that can be used in clinical settings. Another area of interest is the combination of N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide with other therapies, including immunotherapy and targeted therapies. Additionally, further studies are needed to better understand the mechanisms of action of N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide and its effects on cancer metabolism.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and brain tumors. It has shown potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has also been shown to sensitize cancer cells to other therapies, including chemotherapy and radiation.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[[4-(pentanoylamino)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-5-6-11-20(27)24-17-14-12-16(13-15-17)21(28)25-19-10-8-7-9-18(19)22(29)26-23(2,3)4/h7-10,12-15H,5-6,11H2,1-4H3,(H,24,27)(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHMDMICLACXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4238616.png)

![N-{1-benzyl-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4238638.png)
![5-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-4-bromo-2-furaldehyde](/img/structure/B4238647.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4238654.png)


![1-(2-fluorophenyl)-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4238671.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)
![ethyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4238698.png)
![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)